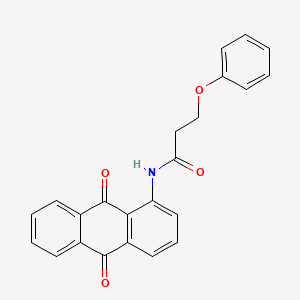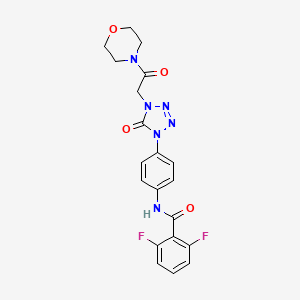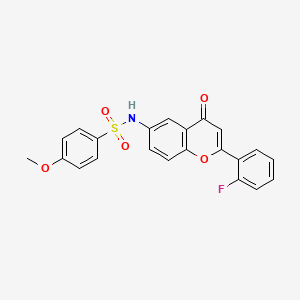![molecular formula C13H18BrN3O3 B2448683 tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate CAS No. 103878-47-3](/img/structure/B2448683.png)
tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate” is a chemical compound with the molecular formula C13H18BrN3O3 . It has a molecular weight of 344.20 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BrN3O3/c1-13(2,3)20-12(19)16-7-6-15-11(18)10-5-4-9(14)8-17-10/h4-5,8H,6-7H2,1-3H3,(H,15,18)(H,16,19) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . The melting point is between 118-120 degrees Celsius . More specific physical and chemical properties are not available in the current data.Aplicaciones Científicas De Investigación
Enantioselective Syntheses and Inhibitor Development
Research by Ghosh, Cárdenas, and Brindisi (2017) focused on the enantioselective synthesis of tert-butyl carbamate derivatives, producing potent β-secretase inhibitors, crucial for Alzheimer's disease research. This highlights the compound's potential in synthesizing therapeutics for neurological conditions (Ghosh, Cárdenas, & Brindisi, 2017).
Intermediate in Biologically Active Compounds
Zhao, Guo, Lan, and Xu (2017) demonstrated the importance of tert-butyl carbamate derivatives as intermediates in creating biologically active compounds, such as omisertinib, used in cancer treatments. This underlines its role in the synthesis of therapeutics for various diseases (Zhao, Guo, Lan, & Xu, 2017).
Directed Lithiation Techniques
Research by Smith, El‐Hiti, and Alshammari (2013) explored directed lithiation of tert-butyl carbamate derivatives, demonstrating its utility in producing substituted products for potential pharmaceutical applications (Smith, El‐Hiti, & Alshammari, 2013).
Photochemical Ring Contraction Studies
Crockett and Koch (2003) conducted studies on photochemical ring contraction of tert-butyl carbamate derivatives, leading to the formation of cyclopropanone derivatives. This research opens avenues in organic synthesis, particularly in ring contraction methodologies (Crockett & Koch, 2003).
Crystallographic and Synthetic Studies
Kant, Singh, and Agarwal (2015) focused on synthetic and crystallographic studies of tert-butyl carbamate derivatives. These studies are significant for understanding the molecular structure and potential applications in material sciences (Kant, Singh, & Agarwal, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propiedades
IUPAC Name |
tert-butyl N-[2-[(5-bromopyridine-2-carbonyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(19)16-7-6-15-11(18)10-5-4-9(14)8-17-10/h4-5,8H,6-7H2,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRAFWCMLOLUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide](/img/structure/B2448603.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2448606.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B2448607.png)

![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2448609.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide](/img/structure/B2448610.png)
![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2448612.png)


![8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2448618.png)
![1-Methyl-3-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2448620.png)
